molecular formula C14H13BrN2O3S B6287202 N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 359422-09-6

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B6287202
CAS No.: 359422-09-6
M. Wt: 369.24 g/mol
InChI Key: LVXSTAAGBVGHNW-CXUHLZMHSA-N
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Description

N-[(E)-(3-Bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a Schiff base derivative containing a sulfonamide group, a brominated phenolic ring, and a methyl-substituted benzene ring. The compound’s structure features an imine bond (C=N) formed between the 4-methylbenzenesulfonamide moiety and the 3-bromo-4-hydroxybenzaldehyde component. The bromine atom at the 3-position and the hydroxyl group at the 4-position of the phenyl ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-10-2-5-12(6-3-10)21(19,20)17-16-9-11-4-7-14(18)13(15)8-11/h2-9,17-18H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXSTAAGBVGHNW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of sulfonamide Schiff bases with variations in substituents on the aromatic rings. Key analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-[(E)-(3-Bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide R1=Br, R2=OH, R3=CH3 C15H14BrN2O3S 397.25 High polarity due to -OH; potential H-bond donor/acceptor; bromine enhances lipophilicity
(E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide R1=Cl, R2=H, R3=CH3 C14H13ClN2O2S 324.79 Chlorine increases electronegativity; reduced solubility compared to -OH derivatives
N-[(E)-(4-Fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide R1=F, R2=OCH3, R3=CH3 C15H15FN2O3S 334.35 Methoxy group enhances electron density; fluorine improves metabolic stability
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide R1=tert-butyl, R2=H, R3=CH3 C18H22N2O2S 330.44 tert-Butyl group increases steric bulk; lowers solubility in polar solvents
N-(4-Benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide R1=O(CO)Ph, R2=H, R3=CH3 (with N-methylation) C21H20N2O4S 396.46 Benzoyloxy group enhances lipophilicity; strong inhibition of lipoxygenase (IC50 = 57 µM)

Key Observations:

  • Electronic Effects: Bromine and chlorine substituents increase electrophilicity, while methoxy and hydroxyl groups enhance electron donation via resonance or inductive effects.
  • Solubility: Hydroxyl groups improve aqueous solubility through hydrogen bonding, whereas tert-butyl and benzoyloxy groups reduce it by increasing hydrophobicity .
  • Biological Activity: The benzoyloxy derivative exhibits superior enzyme inhibition (lipoxygenase: IC50 = 57 µM) compared to halogenated analogues, likely due to enhanced π-π stacking interactions.

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